Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester is a chemical compound with the molecular formula C8H11NO3. It is also known by other names such as ethyl 2-cyano-3-ethoxyacrylate and ethyl 3-ethoxy-2-cyanoacrylate . This compound is an ester derivative of propenoic acid and is characterized by the presence of a cyano group and an ethoxy group attached to the propenoic acid backbone.
Preparation Methods
The synthesis of propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester can be achieved through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with ethyl orthoformate in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired ester . Industrial production methods often involve similar reaction conditions but are optimized for large-scale production, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the cyano group can lead to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Polymerization: Due to the presence of the propenoic acid moiety, the compound can undergo polymerization reactions to form polymers with various applications.
Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester moiety can undergo hydrolysis to release the corresponding carboxylic acid and alcohol. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Propenoic acid, 2-cyano-3-dimethylaminomethylenamino-, ethyl ester can be compared with other similar compounds, such as:
Ethyl cyanoacetate: Lacks the ethoxy group and has different reactivity.
Ethyl 2-cyano-3-ethoxyacrylate: Similar structure but different substituents on the propenoic acid backbone.
Ethyl 3-ethoxy-2-cyanoacrylate: Another ester derivative with similar properties but different applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(dimethylaminomethylideneamino)prop-2-enoate |
InChI |
InChI=1S/C9H13N3O2/c1-4-14-9(13)8(5-10)6-11-7-12(2)3/h6-7H,4H2,1-3H3/b8-6+,11-7? |
InChI Key |
RENBKRQOHIPUHV-BEQOJEFOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/N=CN(C)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CN=CN(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.